Potassium (6-chloropyridin-3-yl)trifluoroborate

描述

Chemical Identity and Structural Features

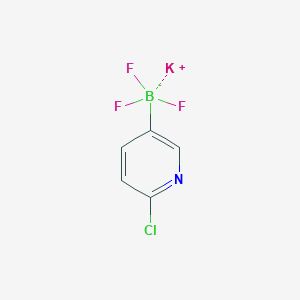

This compound is a potassium salt of a trifluoroborate anion attached to a chloropyridine moiety. Its molecular formula is $$ \text{C}5\text{H}3\text{BClF}_3\text{KN} $$, with a molecular weight of 219.44 g/mol. The compound’s SMILES notation is $$ \text{[K+].FB-(F)c1ccc(Cl)nc1} $$, reflecting its ionic structure.

Structural Characteristics :

- A pyridine ring substituted with chlorine at the 6-position and a trifluoroborate group at the 3-position.

- The trifluoroborate moiety ($$ \text{[BF}_3\text{]}^- $$) forms an ionic bond with the potassium cation, ensuring stability under ambient conditions.

- Electron-withdrawing effects from both the pyridine nitrogen and chlorine substituent enhance electrophilic reactivity at the boron center.

Key Physical and Chemical Properties :

The compound’s stability arises from its tetracoordinated boron center, which resists hydrolysis and oxidation compared to tricoordinated boronic acids. This makes it a robust reagent for cross-coupling reactions.

Historical Development of Organotrifluoroborate Chemistry

Organotrifluoroborates emerged as a distinct class of organoboron compounds in the 1960s, initially synthesized via reactions of boronic acids with potassium bifluoride ($$ \text{KHF}_2 $$). Early studies focused on their unique stability, but practical applications remained limited until the 1990s.

Milestones :

- 1960s : Synthesis of the first organotrifluoroborate salts, characterized as laboratory curiosities due to their air and moisture stability.

- 1995 : Vedejs et al. demonstrated efficient preparation of aryltrifluoroborates from boronic acids, enabling large-scale synthesis and diversification.

- 2000s–Present : Gary Molander and others expanded the scope of organotrifluoroborates in Suzuki-Miyaura couplings, leveraging their resistance to protodeboronation and compatibility with diverse electrophiles.

The evolution of this compound parallels advancements in cross-coupling catalysis, where its stability and predictable reactivity address limitations of traditional boronic acids.

Role in Modern Organoboron Reagent Taxonomy

Organoboron reagents are classified by coordination state, stability, and application. This compound occupies a niche as a tetracoordinated, anionic species with distinct advantages:

Taxonomic Comparison :

| Feature | Boronic Acids ($$ \text{RB(OH)}_2 $$) | Boronate Esters ($$ \text{RB(OR')}_2 $$) | Organotrifluoroborates ($$ \text{RBF}_3\text{K} $$) |

|---|---|---|---|

| Coordination State | Tricoordinated | Tricoordinated | Tetracoordinated |

| Stability | Prone to protodeboronation | Moderate air/moisture stability | High air/moisture stability |

| Handling | Requires inert conditions | Bench-stable | Bench-stable, crystalline |

| Reactivity in Coupling | Variable, pH-dependent | Requires activation | Controlled release via hydrolysis |

Applications :

- Suzuki-Miyaura Coupling : Acts as a boronic acid surrogate, minimizing side reactions like homocoupling.

- Functional Group Tolerance : Compatible with aldehydes, ketones, and heteroaryl halides due to its inertness toward electrophilic sites.

- Modular Synthesis : Serves as a building block for pharmaceuticals and agrochemicals, enabling late-stage functionalization.

The compound’s monomeric structure and predictable reactivity underscore its superiority in complex syntheses, particularly where traditional boronic acids fail.

属性

IUPAC Name |

potassium;(6-chloropyridin-3-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BClF3N.K/c7-5-2-1-4(3-11-5)6(8,9)10;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBXAWSXJKYPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=C(C=C1)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BClF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676984 | |

| Record name | Potassium (6-chloropyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235099-38-3 | |

| Record name | Potassium (6-chloropyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 6-chloropyridine-3-trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Route

The most common approach to prepare potassium organotrifluoroborates, including potassium (6-chloropyridin-3-yl)trifluoroborate, involves the reaction of the corresponding boronic acid or boronate ester with potassium hydrogen difluoride (KHF₂). This method is favored for its operational simplicity and the stability of the resulting trifluoroborate salts.

- Step 1: Synthesis of 6-chloropyridin-3-ylboronic acid or boronate ester via established borylation techniques, such as palladium-catalyzed cross-coupling or lithiation-borylation.

- Step 2: Treatment of the boronic acid or ester with KHF₂ in an appropriate solvent (e.g., tetrahydrofuran, THF) at room temperature.

- Step 3: Isolation of the potassium trifluoroborate salt by precipitation or crystallization.

This method yields stable, crystalline this compound that can be stored and handled easily without significant decomposition.

Research Findings

- The reaction with KHF₂ typically proceeds efficiently at ambient temperature over 1–2 hours, producing the trifluoroborate salt in moderate to excellent yields (generally >70%).

- The trifluoroborate salts exhibit excellent stability under ambient conditions, facilitating their use as convenient reagents in cross-coupling reactions without the need for rigorous exclusion of moisture or air.

- The method tolerates various functional groups, including halogens like chlorine on the pyridine ring, without affecting the trifluoroborate formation.

Direct Borylation Followed by Trifluoroborate Formation

Copper-Catalyzed Borylation of Halopyridines

An alternative preparation route involves the copper-catalyzed borylation of halogenated pyridines, followed by conversion to the trifluoroborate salt.

- Catalysts and Reagents: CuI, polystyrene-supported triphenylphosphine (PS-PPh₃), bis(pinacolato)diboron (B₂pin₂), and lithium methoxide (Li-OMe).

- Procedure: The halopyridine (e.g., 6-chloropyridin-3-yl bromide) is reacted with B₂pin₂ in the presence of CuI and PS-PPh₃ under nitrogen atmosphere at room temperature for about 20 hours.

- Conversion: After borylation, KHF₂ is added to the reaction mixture to convert the boronate intermediate into the potassium trifluoroborate salt.

- Isolation: The trifluoroborate salt is isolated by filtration, extraction, and precipitation from acetone/ether mixtures.

Advantages and Yields

- This method allows for the direct functionalization of halogenated pyridines, bypassing the need to isolate boronic acids.

- Yields for alkoxyethyltrifluoroborates prepared by this method range from 24% to 68%, with the possibility of optimization for specific substrates.

- The trifluoroborate salts obtained are white powders with good shelf stability.

Oxidation and Functional Group Tolerance in Preparation

Oxidation Protocols

Oxidation of organotrifluoroborates, including this compound, has been demonstrated using Oxone® (potassium peroxymonosulfate) to convert trifluoroborates into phenols or other functionalized products without affecting sensitive groups.

- The reaction completes rapidly (within 2–5 minutes) at room temperature.

- Halogenated trifluoroborates, such as those containing chlorine, are compatible with this oxidation, yielding hydroxylated products in excellent yields (up to 98%).

- This highlights the robustness of the trifluoroborate moiety during synthetic transformations.

Catalytic Cross-Coupling Approaches for Intermediate Synthesis

Palladium-Catalyzed Cross-Coupling

The preparation of 6-chloropyridin-3-ylboronic acid or related intermediates often involves palladium-catalyzed cross-coupling reactions starting from halopyridines.

- Catalysts such as PdCl₂(xantphos) or Pd₂(dba)₃ are employed.

- Bases like potassium carbonate or cesium carbonate are used in polar solvents such as THF, 2-methyltetrahydrofuran, or dioxane.

- These conditions afford bipyridylamines or other intermediates that can be further converted to the trifluoroborate salt.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Conversion of boronic acid with KHF₂ | Boronic acid + KHF₂, THF, rt, 1–2 h | 70–95 | Simple, mild, high functional group tolerance |

| Copper-catalyzed borylation + KHF₂ | CuI, PS-PPh₃, B₂pin₂, Li-OMe, KHF₂, rt, 20 h | 24–68 | Direct from halopyridines, moderate yields |

| Oxidation with Oxone® | Oxone®, aqueous conditions, rt, 2–5 min | >90 | Used for functionalization post-trifluoroborate formation |

| Pd-catalyzed cross-coupling | Pd catalysts, K₂CO₃, THF or dioxane, elevated T | Variable | For intermediate synthesis of boronic acid precursors |

化学反应分析

Potassium (6-chloropyridin-3-yl)trifluoroborate undergoes several types of chemical reactions, including:

Suzuki–Miyaura Coupling: This compound is widely used in Suzuki–Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to its use in cross-coupling reactions.

Substitution Reactions: The compound can also undergo substitution reactions, where the chlorine atom can be replaced by other functional groups under appropriate conditions.

科学研究应用

Scientific Research Applications

The compound has demonstrated potential biological activities, particularly in medicinal chemistry. It serves as an intermediate in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals. Recent studies have shown its antinociceptive properties , suggesting it may influence pain pathways without causing motor impairment.

Case Study: Antinociceptive Activity

In a controlled study involving mice, potassium (6-chloropyridin-3-yl)trifluoroborate was administered at varying doses prior to inducing pain through acetic acid injection. The results indicated significant pain relief at doses as low as 5 mg/kg:

Table 2: Summary of Antinociceptive Activity

| Dose (mg/kg) | Number of Constrictions (Mean ± SD) | Significance |

|---|---|---|

| Control | 30 ± 5 | - |

| 1 | 28 ± 4 | NS |

| 5 | 20 ± 3 | p < 0.05 |

| 10 | 15 ± 2 | p < 0.01 |

| 25 | 10 ± 1 | p < 0.001 |

| 50 | 8 ± 1 | p < 0.001 |

| 100 | 7 ± 1 | p < 0.001 |

The mechanism appears to involve α2-adrenergic and serotonergic pathways rather than traditional opioidergic pathways, highlighting its unique pharmacological profile.

Industrial Applications

In industry, this compound is used for producing fine chemicals and advanced materials. Its stability and reactivity make it suitable for synthesizing polymers and other materials that require precise chemical modifications.

作用机制

The primary mechanism of action for potassium (6-chloropyridin-3-yl)trifluoroborate involves its role as a reagent in Suzuki–Miyaura coupling reactions. In these reactions, the compound undergoes transmetalation with a palladium catalyst, where the boron atom transfers its organic group to the palladium center . This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

相似化合物的比较

Comparison with Structural Analogs

Halogen-Substituted Pyridinyl Trifluoroborates

Key Compounds :

- Potassium (6-bromopyridin-3-yl)trifluoroborate (CAS: 1189097-43-5): Molecular weight 263.90 g/mol , bromine substituent at the 6-position.

- Potassium trifluoro(6-fluoropyridin-3-yl)borate (CAS: 1111732-94-5): Molecular weight 219.44 g/mol , fluorine substituent at the 6-position.

- Potassium (2-chloropyridin-3-yl)trifluoroborate (CAS: 1201899-19-5): Chlorine at the 2-position instead of 6-position.

Reactivity and Stability :

- Electrophilicity : The 6-bromo analog exhibits higher reactivity in cross-coupling due to the weaker C–Br bond compared to C–Cl. However, bromine’s larger atomic size may reduce solubility in polar solvents.

- Regioselectivity : The 2-chloro isomer (CAS: 1201899-19-5) shows distinct coupling patterns due to steric hindrance near the nitrogen atom.

Non-Pyridinyl Trifluoroborates

Key Compounds :

- Potassium (3-nitrophenyl)trifluoroborate (CAS: 2782884): Nitro group enhances electrophilicity but reduces stability due to oxidative sensitivity.

- Potassium (2,4-dichlorophenyl)trifluoroborate (CAS: 192863-38-0): Dichloro substitution increases steric bulk, limiting coupling efficiency with bulky partners.

Comparative Data :

生物活性

Potassium (6-chloropyridin-3-yl)trifluoroborate is an organoboron compound that has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its trifluoroborate group, which enhances its reactivity in various chemical reactions. It is soluble in polar solvents and is often utilized in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is significant in the synthesis of biologically active molecules.

Antinociceptive Activity

Recent studies have highlighted the antinociceptive properties of this compound. In a study involving mice, the compound was administered orally at various doses (1, 5, 10, 25, 50, and 100 mg/kg) prior to inducing pain via acetic acid injection. The results demonstrated a significant reduction in abdominal constrictions at doses as low as 5 mg/kg, indicating effective pain relief without motor impairment .

Table 1: Summary of Antinociceptive Activity

| Dose (mg/kg) | Number of Constrictions (Mean ± SD) | Significance |

|---|---|---|

| Control | 30 ± 5 | - |

| 1 | 28 ± 4 | NS |

| 5 | 20 ± 3 | p < 0.05 |

| 10 | 15 ± 2 | p < 0.01 |

| 25 | 10 ± 1 | p < 0.001 |

| 50 | 8 ± 1 | p < 0.001 |

| 100 | 7 ± 1 | p < 0.001 |

NS : Not Significant

The study indicated that the mechanism of action may involve α2-adrenergic and serotonergic pathways rather than opioidergic pathways, suggesting a unique pharmacological profile for this compound .

Toxicological Studies

Toxicological investigations revealed that this compound did not significantly alter liver and kidney function markers in treated mice compared to controls. Parameters such as plasma aspartate and alanine aminotransferase activities, urea, and creatinine levels remained unchanged across all tested doses . This suggests a favorable safety profile for further pharmacological exploration.

The biological activity of this compound may be attributed to its ability to form stable complexes with biological targets. Its trifluoroborate moiety allows for interactions that can inhibit specific enzymes or receptors involved in pain pathways. Previous studies have shown that organotrifluoroborates can act as competitive inhibitors for serine proteases, indicating potential roles in modulating biochemical pathways relevant to pain and inflammation .

常见问题

Q. What are the typical synthetic routes for Potassium (6-chloropyridin-3-yl)trifluoroborate?

The compound is synthesized via SN2 displacement reactions using potassium bromomethyltrifluoroborate as a precursor. Key steps include optimizing equivalents of nucleophiles (e.g., alkoxides) and employing continuous Soxhlet extraction to isolate the product from inorganic byproducts. Scaling to 100 g batches requires rigorous purification protocols to ensure high purity .

Q. In which cross-coupling reactions is this trifluoroborate reagent commonly employed?

It is widely used in Suzuki-Miyaura couplings to form biaryls or heteroaromatic systems. The trifluoroborate group enhances stability against protodeboronation compared to boronic acids, particularly in aqueous/organic biphasic systems (e.g., THF/water). Base selection (e.g., K₂CO₃) and temperature control are critical for minimizing side reactions .

Advanced Research Questions

Q. How do endogenous boronic acid and fluoride influence reaction pathways in Suzuki-Miyaura couplings?

Hydrolysis of the trifluoroborate generates trace boronic acid (in situ), which participates in transmetalation, while fluoride ions activate palladium catalysts by displacing halides. Fluoride also inhibits side reactions like oxidative homocoupling by stabilizing reactive intermediates. NMR studies (¹⁹F, ¹¹B) reveal equilibrium shifts between trifluoroborate, boronic acid, and boronate species under varying base concentrations .

Q. Why do certain reaction conditions fail with trifluoroborate analogues?

In ipso-hydroxylation or Petasis–Mannich-type reactions, trifluoroborates may fail due to their inability to form anionic boron intermediates required for nucleophilic attack. For example, attempts to generate ArBF₂ species via TMSCl₂ led to decomposition, highlighting the incompatibility of trifluoroborates with strongly electrophilic reagents .

Q. What strategies optimize coupling efficiency with deactivated aryl chlorides?

High catalyst loading (e.g., Pd(OAc)₂ with SPhos ligands), elevated temperatures (80–100°C), and polar aprotic solvents (DMF or dioxane) improve oxidative addition rates. Pre-activation of the trifluoroborate with KF enhances transmetalation kinetics by generating [RBF₃-n(OH)ₙ]⁻ species .

Q. How can hydrolysis kinetics of trifluoroborates be monitored experimentally?

Time-resolved ¹⁹F NMR in D₂O tracks hydrolysis by observing chemical shifts (δ) of fluorinated intermediates. Protodeboronation rates increase exponentially with temperature, with half-lives decreasing from 24 h (25°C) to <2 h (55°C). Base titration (e.g., KOH vs. K₂CO₃) reveals stoichiometric requirements for complete hydrolysis .

Methodological Considerations

- Catalyst Systems : Pd(OAc)₂/XPhos in THF/water (10:1) achieves >95% yield in couplings with aryl bromides. For aryl chlorides, switch to Pd₂(dba)₃ with t-BuBrettPhos .

- Side Reaction Mitigation : Additives like tetrabutylammonium bromide (TBAB) suppress β-hydride elimination in alkyl–aryl couplings .

- Analytical Tools : ¹¹B NMR (δ ~3–5 ppm for trifluoroborates) and HRMS validate structural integrity post-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。